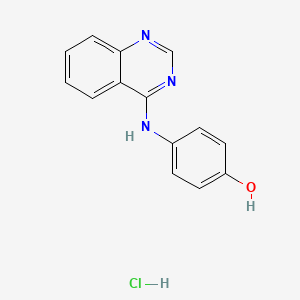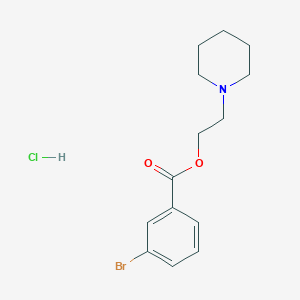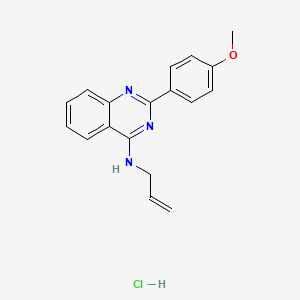![molecular formula C19H24N2OS B4942390 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the quinoline family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. The compound has been found to inhibit the activity of DNA polymerase, RNA polymerase, and topoisomerase, which are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been found to have a significant impact on cellular processes, including DNA replication, transcription, and protein synthesis. Additionally, the compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline in lab experiments is its broad-spectrum activity against various microorganisms, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been found to have low toxicity levels, making it a safer alternative to other compounds with similar activity. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
The potential applications of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline in various fields of scientific research are vast. Some of the future directions for research include the development of new drugs for the treatment of bacterial, fungal, and viral infections, as well as the development of new cancer therapies. Additionally, the compound's mechanism of action needs to be further studied to better understand its potential applications in various biological processes. The compound's limited solubility in aqueous solutions also presents an opportunity for future research to develop new formulations that can improve its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been found to have antibacterial, antifungal, and antiviral properties, as well as potential applications in cancer therapy. Future research is needed to further study the compound's mechanism of action and develop new formulations that can improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 4,8-dimethyl-2-chloroquinoline in the presence of sodium hydride and 1-azepanone. The reaction results in the formation of the desired product, which is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4,8-dimethylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-8-7-9-16-15(2)12-17(20-19(14)16)23-13-18(22)21-10-5-3-4-6-11-21/h7-9,12H,3-6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUAXVVBQMEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]ethanone](/img/structure/B4942311.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)


![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
![2-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4942360.png)
![3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-1-ethylpyridinium 4-methylbenzenesulfonate](/img/structure/B4942368.png)

![4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4942384.png)
![9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4942402.png)

![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)
